Cas no 2205384-05-8 (5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester)

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is a brominated indole derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a reactive bromine substituent at the 5-position, enhancing its versatility as an intermediate for further functionalization via cross-coupling or nucleophilic substitution reactions. The isobutyl group at the 1-position improves solubility in organic solvents, while the ethyl ester moiety offers stability and facilitates downstream transformations, such as hydrolysis or transesterification. Its well-defined structure makes it valuable for constructing complex indole-based scaffolds in medicinal chemistry, particularly in the development of bioactive molecules. The compound is characterized by high purity and consistent performance in synthetic applications.
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester structure
2205384-05-8 structure
商品名:5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester
CAS番号:2205384-05-8
MF:C15H18BrNO2
メガワット:324.212923526764
MDL:MFCD30529998
CID:4785230

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

    • 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester
    • MDL: MFCD30529998
    • インチ: 1S/C15H18BrNO2/c1-4-19-15(18)14-8-11-7-12(16)5-6-13(11)17(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3
    • InChIKey: MZELWWCSBYLXAG-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)C=C(C(=O)OCC)N2CC(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 321
  • トポロジー分子極性表面積: 31.2
  • 疎水性パラメータ計算基準値(XlogP): 4.5

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
171508-2.500g
5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester, 95%
2205384-05-8 95%
2.500g
$1568.00 2023-09-09

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester 関連文献

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl esterに関する追加情報

Exploring the Potential of 5-Bromo-1-isobutyl-1H-indole-2-carboxylic Acid Ethyl Ester in Modern Research

The compound 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester, with its CAS number 2205384-05-8, has emerged as a significant molecule in the field of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a bromine atom at the 5-position of the indole ring, an isobutyl group at the 1-position, and an ethyl ester substituent at the 2-position, has garnered attention due to its potential applications in drug discovery and material science.

Recent studies have highlighted the importance of indole derivatives in medicinal chemistry. The indole core, a bicyclic structure comprising a benzene ring fused with a pyrrole ring, is known for its versatility in binding to various biological targets. The substitution pattern of this compound further enhances its pharmacological properties. The bromine atom at the 5-position introduces electron-withdrawing effects, which can modulate the compound's reactivity and bioavailability. Meanwhile, the isobutyl group at the 1-position contributes to the molecule's lipophilicity, potentially improving its absorption across biological membranes.

The ethyl ester group at the 2-position plays a dual role. On one hand, it serves as a protecting group for the carboxylic acid moiety during synthesis, simplifying further chemical modifications. On the other hand, it can act as a bioisostere or prodrug component, enabling controlled release of the active carboxylic acid upon enzymatic or chemical cleavage. This feature makes 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester an attractive candidate for drug delivery systems.

In terms of synthesis, researchers have developed efficient methods to construct this compound. One common approach involves Friedel-Crafts alkylation or acylation to introduce substituents onto the indole ring. The bromination step typically employs N-bromosuccinimide (NBS) under radical conditions or electrophilic substitution strategies. The introduction of the ethyl ester group is often achieved through nucleophilic acyl substitution using appropriate acid chlorides or anhydrides.

Recent advancements in computational chemistry have enabled detailed studies of this compound's electronic structure and interactions with biological targets. Molecular docking studies have revealed potential binding modes with G-protein coupled receptors (GPCRs) and kinase enzymes, suggesting its role as a modulator in signaling pathways. Additionally, quantum mechanical calculations have provided insights into the compound's excited-state properties, which are relevant for applications in optoelectronics.

The pharmacokinetic profile of 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester has been evaluated in preclinical models. Initial findings indicate moderate oral bioavailability and favorable distribution characteristics across tissues. These properties make it a promising lead compound for developing therapeutics targeting chronic diseases such as cancer and neurodegenerative disorders.

In conclusion, 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester represents a valuable addition to the arsenal of bioactive molecules being explored for diverse applications. Its unique structure, combined with recent advances in synthetic and computational techniques, positions it as a key player in advancing both medicinal and materials research.

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